molecular formula C25H20F3N3OS B2949926 3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 878970-89-9

3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

货号: B2949926
CAS 编号: 878970-89-9
分子量: 467.51
InChI 键: HFTUGAIUKLITHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the investigation of JAK2-driven pathologies, particularly myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis , where the JAK2-V617F mutation is a prevalent oncogenic driver. The compound exhibits high selectivity for JAK2 over other JAK family members, such as JAK3, making it a valuable tool for dissecting the specific signaling pathways mediated by JAK2 in cellular proliferation and survival. Research demonstrates its efficacy in suppressing the autonomous growth of hematopoietic cells harboring the JAK2-V617F mutation and in inhibiting STAT5 phosphorylation, a key downstream event in the JAK-STAT signaling cascade . This targeted mechanism provides researchers with a critical compound for probing the molecular basis of hematological malignancies and for evaluating the therapeutic potential of JAK2 inhibition in preclinical models. Furthermore, its application extends to the study of other conditions where JAK-STAT signaling is implicated, including inflammatory and autoimmune diseases.

属性

IUPAC Name

3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3OS/c26-25(27,28)15-9-6-10-16(13-15)30-23(32)22-21(29)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)31-24(20)33-22/h1-3,6-10,13H,4-5,11-12,29H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTUGAIUKLITHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19F3N2OSC_{20}H_{19}F_3N_2OS, and it features a complex structure that includes a tetrahydrothienoquinoline core. The trifluoromethyl group is known to enhance lipophilicity and influence biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, related tetrahydroquinoline derivatives have shown potent inhibitory effects against various human cancer cell lines. A structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and trifluoromethyl groups can enhance cytotoxicity against tumor cells .

CompoundCell Line TestedIC50 (µM)
Compound AHepG20.5
Compound BDLD-11.0
3-amino-4-phenyl...NCI-H661TBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that similar thienoquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Wnt Signaling Pathway Inhibition

Research indicates that certain derivatives can inhibit the Wnt signaling pathway, which is crucial in various cellular processes including proliferation and differentiation. Compounds structurally related to this compound have been shown to inhibit β-catenin activity in a dose-dependent manner .

Case Studies

  • Antitumor Efficacy in Human Tumor Cells
    • A study evaluated the efficacy of several tetrahydroquinoline derivatives against human tumor cells. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts.
    • Findings : Compounds with an IC50 value below 1 µM were identified as promising candidates for further development.
  • Inhibition of Wnt Signaling
    • In a recent investigation into cardiogenic activity mediated by Wnt signaling inhibition, compounds similar to our target demonstrated significant effects on cardiomyocyte differentiation.
    • Results : The optimal compound induced cardiogenesis at concentrations significantly lower than previously reported inhibitors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienoquinoline Core

The following compounds share the thieno[2,3-b]quinoline backbone but differ in substituents, influencing their biological and physicochemical properties:

Compound Name Position 4 Substituent N-Aryl Substituent Molecular Formula Molecular Weight Key Properties/Activities References
3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Target) Phenyl 3-(trifluoromethyl)phenyl C₂₅H₂₁F₃N₄OS 506.52 Not explicitly reported (structural focus)
3-amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (KuSaSch105) Phenyl 4-chlorophenyl C₂₄H₂₁ClN₄OS 464.97 Antiplasmodial activity (IC₅₀ = 0.12 µM)
3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-chlorophenyl 4-methoxyphenyl C₂₅H₂₂ClN₃O₂S 463.98 Not reported
3-amino-4-(2-furyl)-N-(4-bromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 2-furyl 4-bromophenyl C₂₂H₁₉BrN₄O₂S 499.39 Analgesic activity (hematotoxicity data)
3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-CF₃, 6-ethyl 2-fluorophenyl C₂₂H₂₁F₄N₄OS 476.49 Not reported (structural analog)

Impact of Substituents on Activity

  • N-Aryl Group: Replacement of 3-(trifluoromethyl)phenyl with 4-chlorophenyl (KuSaSch105) significantly enhances antiplasmodial potency, suggesting chloro substituents may improve target binding in parasitic enzymes .
  • However, furan-containing analogs may exhibit higher hepatotoxicity risks .
  • Trifluoromethyl vs. Halogens : The CF₃ group in the target compound and increases lipophilicity (logP ~3.5 predicted) compared to chloro or bromo analogs, which could influence blood-brain barrier penetration .

常见问题

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on substituent reactivity and stepwise ring closure. For example, describes a structurally related thienoquinoline carboxamide synthesized via a multi-step protocol involving cyclocondensation of aminothiophene derivatives with ketones, followed by Pd-catalyzed coupling for aryl group introduction . Key parameters to adjust include:

  • Reaction temperature (e.g., 80–100°C for cyclization steps).
  • Catalyst loading (e.g., 5–10% Pd for cross-coupling).
  • Purification via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1).
    Purity can be enhanced by recrystallization from ethanol or acetonitrile, as noted in for similar quinoline derivatives .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical. and highlight the use of NMR to confirm the carboxamide moiety and trifluoromethylphenyl substitution patterns, while HRMS (ESI+) validates molecular weight accuracy (±0.001 Da) . For complex stereochemistry, X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, NOESY) may resolve ambiguities, as applied in for related thienopyridine derivatives .

Basic: What safety protocols should be followed during handling?

Methodological Answer:
Refer to GHS-compliant guidelines, such as those in :

  • Use nitrile gloves , lab coats , and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation of aerosols or vapors.
  • Store the compound in a desiccator under inert gas (N2 or Ar) to prevent degradation .
    Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethylphenyl group’s role?

Methodological Answer:
SAR studies should compare analogs with varying substituents at the 3-position of the phenyl ring (e.g., -CF3, -Cl, -Br). and demonstrate that electron-withdrawing groups like -CF3 enhance receptor binding affinity in quinoline carboxamides . Key steps:

Synthesize analogs via Suzuki-Miyaura coupling () .

Test in vitro activity (e.g., enzyme inhibition assays at 1–10 μM concentrations).

Use molecular docking (AutoDock Vina) to correlate -CF3 positioning with hydrophobic pocket interactions.

Advanced: How to resolve contradictions in solubility data across different studies?

Methodological Answer:
Contradictions often arise from solvent polarity and pH variations. For example:

  • reports solubility in DMSO (>10 mg/mL), while aqueous buffers (pH 7.4) show <1 mg/mL due to the compound’s lipophilic core .
    Resolution strategy:
  • Use HPLC with a C18 column to quantify solubility in multiple solvents (e.g., DMSO, PBS, ethanol).
  • Apply Hansen solubility parameters to predict solvent compatibility.
  • Modify formulation with cyclodextrins or liposomes ( describes similar approaches for triazole-carboxamides) .

Advanced: What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?

Methodological Answer:
The compound’s high molecular weight (~480 g/mol) and logP (~3.5, estimated) may limit blood-brain barrier penetration and oral bioavailability. and suggest:

  • Microsomal stability assays to identify metabolic hotspots (e.g., amide bond hydrolysis).
  • Prodrug strategies : Introduce ester groups at the carboxamide moiety to enhance absorption .
  • Pharmacokinetic profiling in rodents: Measure Cmax, T1/2, and AUC after IV/PO administration.

Advanced: How to design computational models for target prediction?

Methodological Answer:
Leverage pharmacophore modeling and machine learning :

Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinase inhibitors).

Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.

Cross-reference with databases like PubChem () to align with known bioactivities of structural analogs .

Advanced: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

  • Perform counter-screening against related receptors/enzymes (e.g., kinase panels).
  • Use CRISPR-Cas9 knockouts of suspected off-targets in cell lines.
  • Apply thermal shift assays (TSA) to confirm selective target engagement, as described for quinoline derivatives in .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。